Molecular Weight and Lipophilicity Differentiation from N'-Alkyl and N'-Aryl Analogs
The target compound (MW 357.4 g/mol, C₁₉H₂₀FN₃O₃) carries a 4-methoxybenzyl substituent that increases molecular weight by 30 Da and adds a hydrogen-bond acceptor (methoxy oxygen, contributing 1 additional HBA) compared to the o-tolyl analog (CAS 894028-59-2, MW 327.4, C₁₈H₁₈FN₃O₂). This shifts the compound into a higher lipophilicity–hydrogen-bonding space distinct from both the smaller N′-methyl (CAS unverified, MW ~263) and N′-allyl (CAS 894025-54-8, MW ~303) analogs .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 357.4 g/mol; HBA count = 4 (urea O, lactam O, methoxy O, urea N); HBD count = 2 (two urea NH); logP predicted ~2.5 |
| Comparator Or Baseline | o-Tolyl analog (CAS 894028-59-2): MW = 327.4 g/mol; HBA = 3; HBD = 2. Allyl analog (CAS 894025-54-8): MW ~303 g/mol; HBA = 3; HBD = 2. Methyl analog: MW ~263 g/mol; HBA = 3; HBD = 2. |
| Quantified Difference | ΔMW = +30 to +94 g/mol vs. in-class analogs; ΔHBA = +1 vs. all listed analogs |
| Conditions | Calculated from SMILES structures and molecular formulas sourced from Chemsrc and vendor catalogs |
Why This Matters
The increased MW and additional HBA shift the compound into a different property space within the series, which may affect membrane permeability, solubility, and target-binding pharmacophore complementarity—making it a distinct candidate for screening libraries where these properties are selection criteria.
